molecular formula C22H17ClFN3O B2439986 2-(2-chloro-6-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1795476-06-0

2-(2-chloro-6-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2439986
CAS No.: 1795476-06-0
M. Wt: 393.85
InChI Key: QOHDJRAZZXYHQP-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a chloro-fluorophenyl group, an acetamide group, and an imidazopyridine group . These groups are common in medicinal chemistry and material science due to their wide range of applications .


Synthesis Analysis

The synthesis of such compounds often involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The compound is a fused bicyclic heterocycle, which is a common structure in medicinal chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the chloro and fluoro groups on the phenyl ring could affect the compound’s reactivity and polarity .

Scientific Research Applications

Radiosynthesis for PET Imaging

A study by Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, which is relevant due to its structural similarity and application in in vivo imaging. This research highlights the compound's potential in developing diagnostic tools for neurodegenerative diseases through positron emission tomography (PET) imaging, utilizing its ability for radiolabeling with fluorine-18 (Dollé et al., 2008).

Structural Activity Relationships for Metabolic Stability

Stec et al. (2011) explored the structure-activity relationships of PI3K/mTOR inhibitors, focusing on modifications to improve metabolic stability. Although the compound is not directly studied, the research on closely related structures provides insight into the design principles for enhancing metabolic stability and efficacy in vitro and in vivo (Stec et al., 2011).

Evaluation of Peripheral Benzodiazepine Receptors

Research by Fookes et al. (2008) synthesized and evaluated substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors (PBRs) using PET. This study underscores the compound's application in assessing PBR expression, which is significant in understanding and diagnosing neurodegenerative disorders (Fookes et al., 2008).

Anti-Lung Cancer Activity

A study by Hammam et al. (2005) on novel fluoro-substituted benzo[b]pyran compounds, related structurally to the compound of interest, showed anticancer activity against lung cancer cell lines. While not directly concerning the specific compound, this research indicates the potential therapeutic applications of structurally similar compounds in oncology (Hammam et al., 2005).

Future Directions

The future directions for research on this compound would depend on its intended applications. Given its complex structure, it could be of interest in the fields of medicinal chemistry or material science .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O/c1-14-6-5-11-27-13-20(26-22(14)27)15-7-2-3-10-19(15)25-21(28)12-16-17(23)8-4-9-18(16)24/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHDJRAZZXYHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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